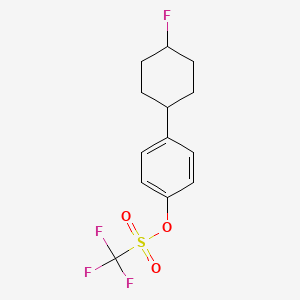
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C13H14F4O3S. It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl group is substituted with a 4-fluorocyclohexyl group. This compound is known for its applications in organic synthesis, particularly in the field of cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-(4-fluorocyclohexyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic aromatic substitution yields substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of new materials with unique properties, such as polymers and advanced composites.
Agrochemical Research: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate involves its role as an electrophilic reagent in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as an arylating agent, transferring the aryl group to the reaction partner .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the 4-fluorocyclohexyl group.
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate: Contains a trifluoromethyl group instead of the 4-fluorocyclohexyl group.
Uniqueness
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate is unique due to the presence of the 4-fluorocyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Número CAS |
184842-51-1 |
|---|---|
Fórmula molecular |
C13H14F4O3S |
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
[4-(4-fluorocyclohexyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H14F4O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h3-4,7-9,11H,1-2,5-6H2 |
Clave InChI |
GWLVPTAZHCCLAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
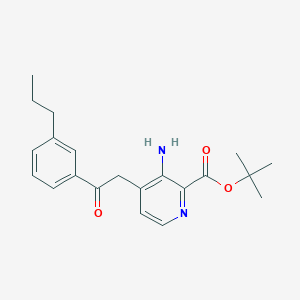
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
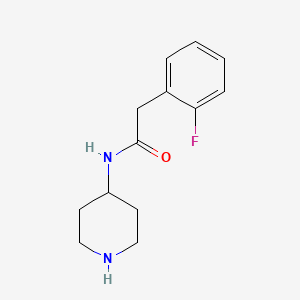
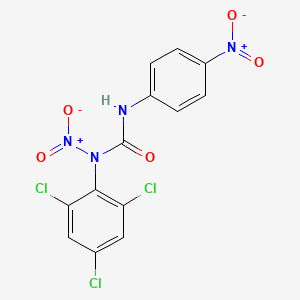
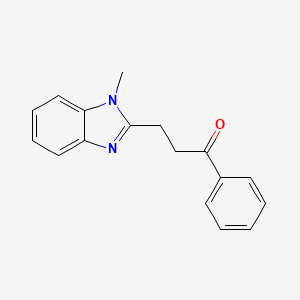
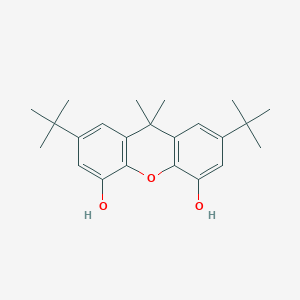
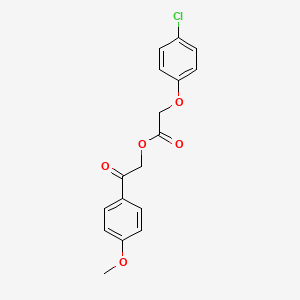
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
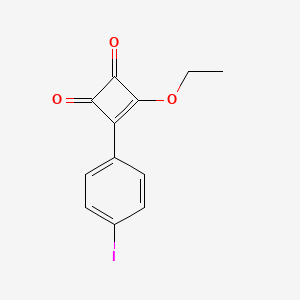
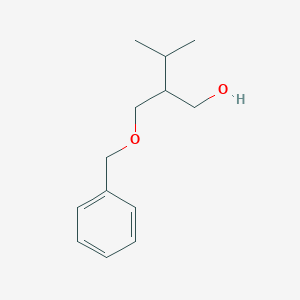
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
